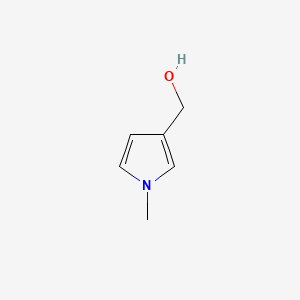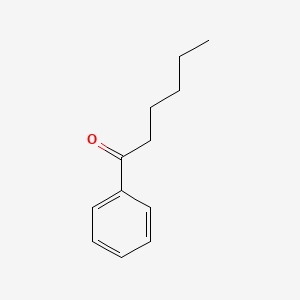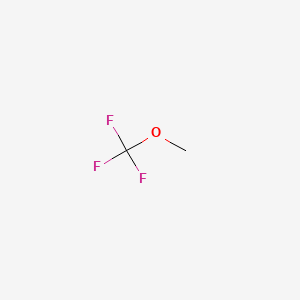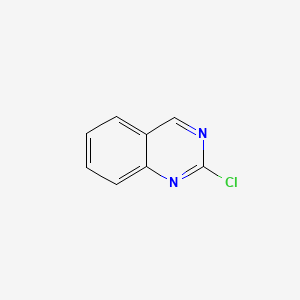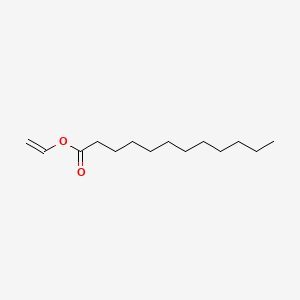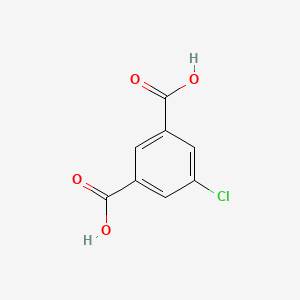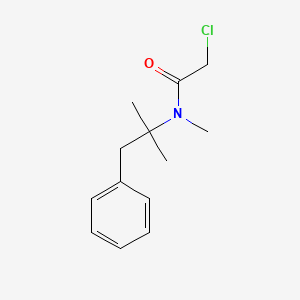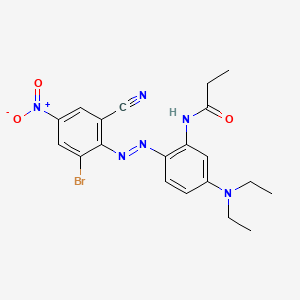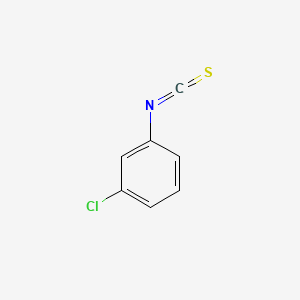![molecular formula C9H8Cl2O4S B1345816 [(3,4-Dichlorobenzyl)sulfonyl]acetic acid CAS No. 300700-03-2](/img/structure/B1345816.png)
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid is an organic compound with the molecular formula C₉H₈Cl₂O₄S It is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 3 and 4 positions, a sulfonyl group, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and sodium sulfite.
Formation of Sulfonyl Intermediate: The 3,4-dichlorobenzyl chloride reacts with sodium sulfite to form the corresponding sulfonyl chloride intermediate.
Acetylation: The sulfonyl chloride intermediate is then reacted with acetic anhydride to introduce the acetic acid moiety, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
化学反应分析
Types of Reactions
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The chlorine atoms on the benzyl group can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the sulfonyl and acetic acid groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitrated, halogenated, and sulfonated derivatives of the benzyl group.
Nucleophilic Substitution: Products include substituted benzyl derivatives with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl and acetic acid groups.
科学研究应用
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.
作用机制
The mechanism of action of [(3,4-Dichlorobenzyl)sulfonyl]acetic acid involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzyl group, with its chlorine substituents, can participate in various chemical interactions, influencing the compound’s biological activity. The acetic acid moiety can also contribute to the compound’s reactivity and solubility.
相似化合物的比较
[(3,4-Dichlorobenzyl)sulfonyl]acetic acid can be compared with similar compounds such as:
[(2,4-Dichlorobenzyl)sulfonyl]acetic acid: Similar structure but with chlorine atoms at the 2 and 4 positions.
[(3,4-Difluorobenzyl)sulfonyl]acetic acid: Similar structure but with fluorine atoms instead of chlorine.
[(3,4-Dichlorobenzyl)sulfonyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
属性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfonyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4S/c10-7-2-1-6(3-8(7)11)4-16(14,15)5-9(12)13/h1-3H,4-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJGKCRDFKGLBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)CC(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
